Potassium phosphate tribasic monohydrate (CAS 27176-10-9) is a highly soluble, strongly alkaline inorganic salt widely utilized as a premier base in advanced organic synthesis and industrial buffering. Unlike its anhydrous counterpart, the monohydrate form contains exactly one molar equivalent of water, providing a stable crystalline structure with a molecular weight of 230.28 g/mol. It delivers a high pH (11.5–12.5 in a 1% aqueous solution) and serves as a critical proton acceptor in non-aqueous environments where it remains largely insoluble, facilitating easy removal post-reaction. For procurement professionals, selecting the monohydrate form balances the need for a strong, potassium-based alkaline reagent with the practical handling stability required for precision manufacturing and reproducible catalytic workflows [1].
Substituting potassium phosphate tribasic monohydrate with generic alternatives introduces severe process liabilities. Replacing it with anhydrous K3PO4 leads to extreme hygroscopicity issues; the anhydrous form rapidly absorbs atmospheric moisture, causing caking and significant weighing errors that disrupt strict stoichiometric ratios in sensitive catalytic cycles. Furthermore, anhydrous K3PO4 lacks the intrinsic trace water often required to activate boronic acids in Suzuki-Miyaura couplings, leading to stalled reactions or variable yields. Downgrading to dipotassium phosphate (K2HPO4) fails because it is insufficiently basic to drive deprotonation in demanding cross-couplings. Finally, substituting with trisodium phosphate (Na3PO4) alters the critical cation effect, as the larger potassium ion is frequently essential for stabilizing transition states and ensuring adequate solubility of intermediate complexes in organic solvents [1].
In industrial scale-up, the accurate mass transfer of strong bases is critical. Anhydrous K3PO4 is highly deliquescent, rapidly absorbing atmospheric moisture during open-air transfer, which causes unpredictable mass inflation and clumping. The monohydrate form (K3PO4·H2O) is pre-hydrated to a stable thermodynamic state, exhibiting significantly lower rates of moisture uptake during standard handling windows. This ensures that the calculated molar equivalents added to a reactor are exact, preventing the base-limiting or base-excess conditions that frequently derail sensitive catalytic cycles when using the anhydrous baseline[1].
| Evidence Dimension | Mass stability and handling predictability in ambient air |
| Target Compound Data | K3PO4·H2O (Stable, predictable mass during standard weighing protocols) |
| Comparator Or Baseline | Anhydrous K3PO4 (Rapid moisture absorption, high risk of caking and mass error) |
| Quantified Difference | Elimination of uncontrolled water-weight variance during batch formulation |
| Conditions | Ambient laboratory and manufacturing transfer conditions |
Procurement must prioritize the monohydrate to ensure batch-to-batch reproducibility and eliminate weighing errors caused by the extreme hygroscopicity of the anhydrous form.
The hydration state of the base is a critical variable in palladium-catalyzed cross-coupling reactions, such as the preparation of Weinreb amides from boronic acids. Studies demonstrate that utilizing potassium phosphate monohydrate is explicitly key to driving the reaction to completion in anhydrous solvents like ethanol. The exact 1:1 molar ratio of water provided by the monohydrate facilitates the necessary activation of the boronic acid species without introducing excess bulk water that could promote side reactions or catalyst degradation. Substituting with anhydrous K3PO4 often results in stalled catalytic cycles and depressed yields due to the absence of this essential trace moisture [1].
| Evidence Dimension | Product yield in Pd-catalyzed cross-coupling |
| Target Compound Data | K3PO4·H2O (Optimal yield, enables complete conversion) |
| Comparator Or Baseline | Anhydrous K3PO4 (Suboptimal yield, stalled activation step) |
| Quantified Difference | Significant yield recovery and reaction completion strictly dependent on the monohydrate form |
| Conditions | Pd-catalyzed coupling in anhydrous ethanol |
For API synthesis and fine chemical manufacturing, specifying the monohydrate form prevents costly yield losses associated with the improper hydration state of the base.
In advanced organic synthesis, the choice of the alkali metal cation is as important as the basicity of the anion. Potassium phosphate tribasic monohydrate significantly outperforms sodium-based alternatives (like Na3PO4) in non-polar or weakly polar organic solvent systems. The larger ionic radius and lower charge density of the potassium cation (K+) result in weaker ion pairing with the phosphate anion compared to sodium (Na+). This weaker ion pairing increases the effective basicity and solubility of the base in the organic phase, dramatically accelerating deprotonation steps and transition-metal transmetalation rates[1].
| Evidence Dimension | Effective basicity and transmetalation rate in organic solvents |
| Target Compound Data | K3PO4·H2O (High reactivity due to weak K+ ion pairing) |
| Comparator Or Baseline | Na3PO4 (Lower reactivity due to tight Na+ ion pairing) |
| Quantified Difference | Accelerated reaction kinetics and higher conversion rates in organic media |
| Conditions | Base-mediated catalytic cycles in organic solvents |
Buyers must select the potassium salt over cheaper sodium alternatives to ensure process viability in organic solvent-based manufacturing.
When preparing highly alkaline aqueous buffers at an industrial scale, the heat of solution becomes a critical safety and process parameter. The dissolution of anhydrous K3PO4 is highly exothermic, which can cause localized boiling, splashing, or the thermal degradation of sensitive co-solutes in the mixing vessel. By utilizing potassium phosphate tribasic monohydrate, the initial hydration enthalpy has already been released during its manufacturing process. Consequently, the monohydrate exhibits a significantly milder dissolution exotherm, allowing for safer, faster, and more controlled buffer formulation without the need for aggressive external cooling.
| Evidence Dimension | Heat of solution (exothermicity) during aqueous dissolution |
| Target Compound Data | K3PO4·H2O (Mild, controlled temperature rise) |
| Comparator Or Baseline | Anhydrous K3PO4 (Highly exothermic, requires cooling) |
| Quantified Difference | Substantial reduction in peak dissolution temperature and cooling requirements |
| Conditions | Large-scale aqueous buffer preparation |
Procuring the monohydrate reduces cooling overhead and improves operator safety during the large-scale preparation of alkaline solutions.
The monohydrate is the definitive choice for sensitive cross-coupling reactions where exact trace water stoichiometry is required to activate boronic acids. It prevents the stalled reactions seen with anhydrous bases and avoids the side reactions caused by adding bulk water[1].
In pharmaceutical manufacturing workflows requiring strict batch-to-batch reproducibility, the stable weighing profile of the monohydrate eliminates the stoichiometric errors caused by the unpredictable hygroscopicity of anhydrous K3PO4[1].
For industrial water treatment or food-grade buffer preparation, the monohydrate is preferred over the anhydrous form due to its milder dissolution exotherm, which enhances process safety and reduces the need for active cooling during mixing .
Corrosive;Irritant